1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for pharmaceutical research.
Preparation Methods
The synthesis of 1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE involves multiple steps, including the formation of the spiroindole core and the introduction of the trifluoromethyl group. Common synthetic routes include:
Formation of the Spiroindole Core: This step typically involves the cyclization of an indole derivative with a suitable precursor to form the spiroindole structure.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods: Industrial-scale synthesis may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group are known for their enhanced stability and bioavailability.
Spiro Compounds: Spiro compounds with similar structures are studied for their unique chemical and biological properties.
By comparing these compounds, the unique features and advantages of 1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE can be highlighted, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H24F3N3O3 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
1'-benzyl-2-[3-(trifluoromethyl)phenyl]spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,3'-indole]-1,2',3-trione |
InChI |
InChI=1S/C30H24F3N3O3/c31-30(32,33)19-10-6-11-20(16-19)36-26(37)24-23-14-7-15-35(23)29(25(24)27(36)38)21-12-4-5-13-22(21)34(28(29)39)17-18-8-2-1-3-9-18/h1-6,8-13,16,23-25H,7,14-15,17H2 |
InChI Key |
XPHWSLMTNITVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5(N2C1)C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.